molecular formula C11H9ClFN3O3S B2804513 3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 2309606-14-0

3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2804513
CAS No.: 2309606-14-0
M. Wt: 317.72
InChI Key: WJWKYWBIJDYUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine (position 3) and fluorine (position 4), linked to a 2-methoxypyrimidin-5-yl group via a sulfonamide bridge. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where sulfonamides exhibit affinity.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O3S/c1-19-11-14-5-7(6-15-11)16-20(17,18)8-2-3-10(13)9(12)4-8/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWKYWBIJDYUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The chloro and fluoro groups are introduced through halogenation reactions, while the methoxy group is added via methoxylation.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating new chemical entities.

Biology: In biological research, 3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or biological probes.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and similar sulfonamide derivatives:

Compound Name Substituents on Benzene Ring Sulfonamide-Linked Group Key Functional Differences Biological Implications
3-Chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide (Target) 3-Cl, 4-F 2-Methoxypyrimidin-5-yl Balanced electronegativity; methoxy group enhances H-bonding potential. Potential for selective enzyme/receptor modulation due to moderate steric bulk.
2-Chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(trifluoromethyl)benzene sulfonamide (, p) 2-Cl, 4-F, 5-CF₃ 1-(3-Fluorobenzoyl)piperidin-4-yl Trifluoromethyl group increases hydrophobicity; piperidine introduces conformational flexibility. Enhanced membrane permeability but possible metabolic instability due to bulky substituents.
4-Chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)-3-pyridyl]-3-CF₃-benzenesulfonamide () 4-Cl, 3-CF₃ Pyrrolo[2,3-d]pyrimidine-4-carbonyl-pyridyl Pyrrolopyrimidine core offers π-π stacking potential; CF₃ group enhances electron-withdrawing effects. Likely high affinity for ATP-binding pockets in kinases or proteases.
TCN-201 (3-Chloro-4-fluoro-N-[4-(phenylcarbonylhydrazino)benzyl]benzenesulfonamide) () 3-Cl, 4-F 4-(Phenylcarbonylhydrazino)benzyl Hydrazine linker introduces polarity; phenyl group may sterically hinder target interactions. Acts as a negative allosteric modulator at NMDA receptors, highlighting role of substituent in functional selectivity.
5-Chloro-2-methoxy-N-(5-(thiophen-3-yl)pyridin-3-yl)benzenesulfonamide () 5-Cl, 2-OCH₃ Thiophen-3-yl-pyridin-3-yl Thiophene enhances aromatic interactions; methoxy group improves solubility. Potential use in CNS targets due to balanced lipophilicity and solubility.

Structural and Electronic Comparisons

  • Chloro/Fluoro vs.
  • Pyrimidine vs. Piperidine/Pyrrolopyrimidine Moieties : The 2-methoxypyrimidine group in the target compound is less sterically demanding than the pyrrolopyrimidine () or piperidine () groups, favoring interactions with shallow binding sites.
  • Hydrazine Linkers (TCN-201) : The hydrazine group in TCN-201 introduces polarity, which may reduce blood-brain barrier penetration compared to the target compound’s methoxypyrimidine group .

Pharmacological and Physicochemical Properties

  • Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to CF₃-substituted analogs (e.g., 13p), which are more lipophilic .
  • Metabolic Stability : Bulky substituents (e.g., pyrrolopyrimidine in ) may increase susceptibility to cytochrome P450-mediated oxidation, whereas the target compound’s simpler structure could enhance metabolic stability.
  • Target Selectivity: NMR data () suggest that even minor structural changes (e.g., substituent position) significantly alter chemical environments, impacting receptor binding. For example, TCN-201’s hydrazine linker confers allosteric modulation properties absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.